molecular formula C17H15Cl2NO3 B2971862 [(4-ETHYLPHENYL)CARBAMOYL]METHYL 3,4-DICHLOROBENZOATE CAS No. 389820-55-7

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 3,4-DICHLOROBENZOATE

Cat. No.: B2971862
CAS No.: 389820-55-7
M. Wt: 352.21
InChI Key: GTALYOQITUUYND-UHFFFAOYSA-N
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Description

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 3,4-DICHLOROBENZOATE is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethylphenyl group, a carbamoyl group, and a dichlorobenzoate group.

Preparation Methods

The synthesis of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 3,4-DICHLOROBENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-ethylphenylamine with phosgene to form the corresponding carbamoyl chloride.

    Esterification: The carbamoyl chloride is then reacted with 3,4-dichlorobenzoic acid in the presence of a base such as triethylamine to form the ester linkage, resulting in the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 3,4-DICHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 3,4-DICHLOROBENZOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of [(4-ETHYLPHENYL)CARBAMOYL]METHYL 3,4-DICHLOROBENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[(4-ETHYLPHENYL)CARBAMOYL]METHYL 3,4-DICHLOROBENZOATE can be compared with similar compounds such as:

    [(4-ETHYLPHENYL)CARBAMOYL]METHYL 2,4-DICHLOROBENZOATE: This compound has a similar structure but differs in the position of the chlorine atoms on the benzoate group.

    [(4-ETHYLPHENYL)CARBAMOYL]METHYL 2,5-DICHLOROBENZOATE: Another similar compound with a different chlorine atom arrangement.

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-2-11-3-6-13(7-4-11)20-16(21)10-23-17(22)12-5-8-14(18)15(19)9-12/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTALYOQITUUYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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